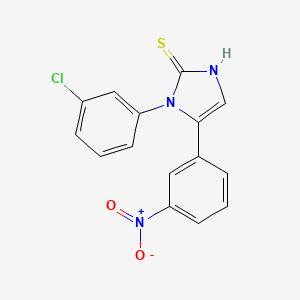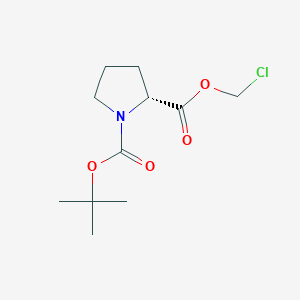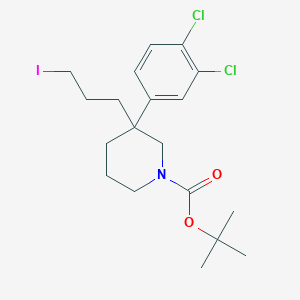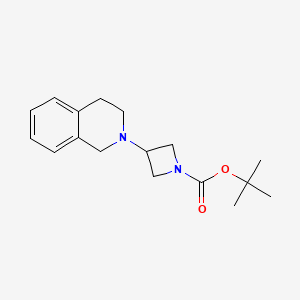
1-(3-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol
Descripción general
Descripción
1-(3-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol (CNPIT) is an organic compound that is used in a variety of scientific research applications. CNPIT is a thiol-containing compound that is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. CNPIT is also used in the preparation of materials for analytical and biological studies.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Derivatives
1-(3-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol is involved in the synthesis of various derivatives. For example, 2,5-disubstituted-1,3,4-thiadiazole derivatives, synthesized from substituted aromatic acids, have been studied for their antibacterial and anti-inflammatory activities. These compounds include derivatives like 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-thiol and 5-(2-nitrophenyl)-1,3,4-thiadiazole-2-thiol (Ahmad & Singh, 2013).
Electrochemical Applications
Novel monomers derived from 1-(3-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol are used in electrochemical studies. For instance, 2-(3-nitrophenyl)-4,7-di(thiophen-2-yl)-1H-benzo[d]imidazole (BIMN) was used for electrochemical copolymerization, showing potential in electrochromic devices due to its lower oxidation potential and higher optical contrast (Soylemez et al., 2015).
Thermodynamic and Electrochemical Properties
The thermodynamic and electrochemical properties of imidazole-2-thiols, including derivatives related to 1-(3-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol, have been extensively studied. Research has focused on the oxidation and reduction potentials of these compounds, which are significant for understanding their chemical behavior in various applications (Po et al., 1991).
Crystallography and Molecular Structure Analysis
The crystal structure and molecular configuration of derivatives of 1-(3-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol have been analyzed, providing insights into the spatial arrangement and potential interactions of these molecules. Such studies are crucial for understanding the properties of these compounds in various scientific and industrial applications (Sharma et al., 2017).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-4-(3-nitrophenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S/c16-11-4-2-5-12(8-11)18-14(9-17-15(18)22)10-3-1-6-13(7-10)19(20)21/h1-9H,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVKXTUHTWEWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=S)N2C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-Bromo-3-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416053.png)
![4-(5-Bromopyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416056.png)
![4-(4-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416058.png)

![4-[5-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416062.png)
![4-[3-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416063.png)
![4-(6-Formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416065.png)
![4-(3-Formylpyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416066.png)
![3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1416067.png)


![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-nitropyridin-3-yl)piperazine-2-carboxylic acid](/img/structure/B1416070.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1416071.png)